molecular formula C23H21ClN4O3 B069107 N-[4-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenyl]benzamide hydrochloride CAS No. 179247-42-8

N-[4-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenyl]benzamide hydrochloride

Cat. No.: B069107
CAS No.: 179247-42-8
M. Wt: 436.9 g/mol
InChI Key: OQCLKJREASBKNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenyl]benzamide hydrochloride is a useful research compound. Its molecular formula is C23H21ClN4O3 and its molecular weight is 436.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Anticancer Activity :

    • Quinazolinone and benzamide derivatives, including those similar to N-[4-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenyl]benzamide hydrochloride, have shown potential as anticancer agents. Some synthesized compounds exhibited anti-proliferative activity against HePG-2 and MCF-7 cell lines (El-Hashash, Salem, & Al-Mabrook, 2018).
  • Biological Activities Against Mosquitoes :

    • Certain benzamide derivatives demonstrated high biological activity against mosquito larvae. This indicates potential applications in pest control (Schaefer, Miura, & Wilder, 1981).
  • Receptor Imaging in the Thorax with PET :

    • For alpha-adrenoceptor imaging in the sympathetic and parasympathetic systems of the heart and lung, [11C]GB67, a compound related to this compound, has been developed (Elsinga, van Waarde, & Vaalburg, 2004).
  • Antihypertensive Activity :

    • Quinazoline derivatives have shown good antihypertensive activity, suggesting their potential use in treating hypertension (Manoury et al., 1986).
  • Antimicrobial and Anti-Inflammatory Agents :

  • Analgesic and Anti-Inflammatory Activity :

    • Various substituted quinazolinone derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities (Debnath & Manjunath, 2011).
  • Synthesis of Alfuzosine Hydrochloride :

    • Alfuzosine hydrochloride, related to the compound , has been synthesized for pharmacokinetic and metabolism studies (Allen, 1983).

Mechanism of Action

Target of Action

The primary target of N-[4-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenyl]benzamide hydrochloride, also known as Aurora Kinase Inhibitor II , is the Aurora kinase family. Aurora kinases play a crucial role in cellular division by controlling chromosomal segregation. Inhibition of these kinases can halt the cell cycle, making this compound a potential candidate for cancer treatment.

Mode of Action

This compound acts as an inhibitor of the Aurora kinases . It binds to the ATP-binding pocket of these kinases, preventing the transfer of a phosphate group to the substrate. This action inhibits the kinase activity, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells.

Pharmacokinetics

It is known that the compound is a solid with a molecular weight of 43689 . Its solubility in water is less than 2 mg/mL, but it can be dissolved in DMSO to a concentration of approximately 2.4 mg/mL with warming up to 60°C for 1 minute . These properties may affect its bioavailability and distribution in the body.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s solubility and stability. Furthermore, the presence of other substances, such as proteins or other drugs, can potentially interact with the compound and alter its efficacy. The compound should be stored at a temperature of 2-8°C .

Safety and Hazards

Based on the safety data sheet, this compound is harmful if swallowed . Therefore, it’s important to handle it with care, avoid ingestion, and use appropriate personal protective equipment.

Properties

IUPAC Name

N-[4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenyl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3.ClH/c1-29-20-12-18-19(13-21(20)30-2)24-14-25-22(18)26-16-8-10-17(11-9-16)27-23(28)15-6-4-3-5-7-15;/h3-14H,1-2H3,(H,27,28)(H,24,25,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCLKJREASBKNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50582023
Record name N-{4-[(6,7-Dimethoxyquinazolin-4-yl)amino]phenyl}benzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50582023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179247-42-8
Record name N-{4-[(6,7-Dimethoxyquinazolin-4-yl)amino]phenyl}benzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50582023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[4-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenyl]benzamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenyl]benzamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-[4-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenyl]benzamide hydrochloride
Reactant of Route 3
Reactant of Route 3
N-[4-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenyl]benzamide hydrochloride
Reactant of Route 4
Reactant of Route 4
N-[4-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenyl]benzamide hydrochloride
Reactant of Route 5
Reactant of Route 5
N-[4-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenyl]benzamide hydrochloride
Reactant of Route 6
Reactant of Route 6
N-[4-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenyl]benzamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.